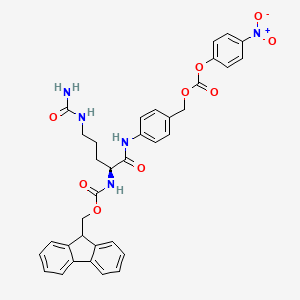
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene is an organic compound characterized by the presence of ethynyl, fluoro, and trifluoroethoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of a fluoro group to the benzene ring.
Ethynylation: Addition of an ethynyl group through a coupling reaction.
Trifluoroethoxylation: Introduction of the trifluoroethoxy group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the ethynyl group to a carbonyl group.
Reduction: Reduction of the fluoro group to a hydrogen atom.
Substitution: Replacement of the trifluoroethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Formation of 4-ethynyl-2-fluorobenzaldehyde.
Reduction: Formation of 4-ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene.
Substitution: Formation of 4-ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene derivatives.
Scientific Research Applications
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and fluoro groups can participate in various binding interactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene: Unique due to the combination of ethynyl, fluoro, and trifluoroethoxy groups.
This compound derivatives: Compounds with similar structures but different substituents.
Properties
Molecular Formula |
C10H6F4O |
|---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
4-ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H6F4O/c1-2-7-3-4-9(8(11)5-7)15-6-10(12,13)14/h1,3-5H,6H2 |
InChI Key |
YEVRRYFDYPLPLC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![D-[2-2H]glucose](/img/structure/B13722136.png)
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)



![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)

